8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
Description
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Properties
IUPAC Name |
8-(4-methoxyphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10(20)9-19-14(22)13(21)18-8-7-17(15(18)16-19)11-3-5-12(23-2)6-4-11/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPSSMEDIYAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione , also known by its IUPAC name, is a member of the imidazo[2,1-c][1,2,4]triazine family. This class of compounds has garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics and other medicinal applications.
- Molecular Formula : C15H16N4O3
- Molecular Weight : 300.318 g/mol
- CAS Number : 941960-68-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets involved in cell proliferation and apoptosis. The imidazo[2,1-c][1,2,4]triazine scaffold is known for its role in inhibiting specific enzymes and pathways that are crucial for cancer cell survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HCT-116 (colon cancer).
- Findings : The compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. In particular, compounds with similar scaffolds have been reported to induce apoptosis and cell cycle arrest in the G2/M phase in treated cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.5 | Apoptosis induction |
| MDA-MB-231 | 5.0 | Cell cycle arrest |
| HCT-116 | 10.0 | Enzyme inhibition |
Cytotoxicity and Selectivity
The selectivity of this compound towards cancer cells compared to non-tumorigenic cells has been a focal point in recent research. Studies indicate that while exhibiting effective cytotoxicity against cancer cells, it shows reduced toxicity towards normal human embryonic kidney cells (HEK293) . This selectivity is crucial for minimizing side effects during therapeutic applications.
Study 1: Zebrafish Embryo Model
In a recent investigation using zebrafish embryos as a model organism:
- The compound was evaluated for developmental toxicity.
- Parameters such as hatching rate and mortality were monitored.
- Results indicated a significant reduction in hatching rates at higher concentrations while maintaining acceptable safety profiles at lower doses .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the imidazo[2,1-c][1,2,4]triazine core:
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione exhibit antibacterial properties. For example:
- A related compound demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
- The study by Vartale et al. (2008) highlights the potential for similar triazine derivatives in developing new antibacterial agents.
Antiviral Activity
The antiviral potential of imidazo-triazine derivatives has been explored in several studies:
- Some derivatives have shown moderate antiviral activity against specific viruses .
- The synthesis of imidazo[1,2-a]-s-triazine nucleosides revealed promising results in inhibiting viral replication .
Anti-Inflammatory and Analgesic Properties
Compounds in this class have also been investigated for their anti-inflammatory and analgesic effects:
- Research on benzodifuranyl and triazine derivatives suggests they could be beneficial in pain management and inflammation control .
- Abu‐Hashem et al. (2020) reported on the anti-inflammatory properties of similar compounds.
Antitumor Activity
The antitumor potential of this compound is another area of active research:
- Studies on various imidazotriazine derivatives have shown significant cytotoxic effects against different cancer cell lines .
- Notably, 8-aryl derivatives have been identified with promising antitumor activity .
Lipophilicity and Drug-Likeness
Understanding the lipophilicity and pharmacokinetic properties of this compound is crucial for its development as a drug candidate:
- Research has provided insights into the drug-likeness of imidazotriazine derivatives, indicating favorable characteristics for oral bioavailability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Vartale et al. (2008) | Antibacterial | Identified significant antibacterial effects against E. coli and S. aureus. |
| Kim et al. (1978) | Antiviral | Demonstrated moderate antiviral activity in synthesized nucleosides. |
| Abu‐Hashem et al. (2020) | Anti-inflammatory | Suggested potential applications in pain management through anti-inflammatory properties. |
| Sztanke et al. (2007) | Antitumor | Showed cytotoxic effects on various cancer cell lines with significant activity noted in specific derivatives. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The triazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by adjacent substituents. For example:
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Amine substitution : Reaction with primary/secondary amines replaces chlorine or other leaving groups (in analogs like 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine ) to form substituted triazines.
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Alkoxy group displacement : Methoxy or ethoxy substituents in related compounds undergo displacement with stronger nucleophiles (e.g., thiols) under acidic conditions .
Example Reaction Pathway :
Ketone Reactivity of the 2-Oxopropyl Group
The 2-oxopropyl moiety participates in typical ketone reactions:
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Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to a secondary alcohol, forming 2-hydroxypropyl derivatives .
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Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful for derivatization in drug design .
Key Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| NaBH₄ | 2-Hydroxypropyl derivative | 85–90 | Ethanol, 25°C |
| NH₂OH·HCl | Oxime | 75 | Reflux, pH 5–6 |
Dione Ring Transformations
The 3,4-dione moiety shows electrophilic character:
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Ring-opening : Grignard reagents or organometallics attack the electron-deficient carbonyl, forming fused or open-chain products.
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Tautomerism : The dione exists in equilibrium with enolic forms, influencing acidity and metal-chelation behavior.
Structural Impact :
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the triazine core may limit reactivity .
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Halogenation : Bromine or chlorine substitutes at the aromatic ring under catalytic Lewis acid conditions .
Biological Interactions (Metabolic Pathways)
In pharmacological contexts (based on analogs ):
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Oxidation : Hepatic cytochrome P450 enzymes oxidize the methoxyphenyl group to hydroxylated metabolites.
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Conjugation : Glucuronidation or sulfation at the dione or hydroxylpropyl sites enhances excretion.
Toxicity Profile :
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Zebrafish embryo studies of structurally similar triazinones indicate low developmental toxicity (<10% mortality at 100 μM) .
Stability Under Hydrolytic Conditions
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Acidic Hydrolysis : The triazine ring resists degradation below pH 3, but the dione moiety undergoes slow hydrolysis to carboxylic acids.
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Basic Conditions : Rapid cleavage of the imidazo-triazine core occurs above pH 9, forming aminopyridine derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:
Preparation Methods
Multicomponent One-Pot Synthesis
A one-pot approach combining p-methoxybenzaldehyde, 6-aminothiouracil, and cyclopentanone in DMF under reflux (8 hours) generates the arylidene intermediate, which is subsequently alkylated in situ with chloroacetone. This method reduces purification steps but requires stringent temperature control to prevent side reactions.
Advantages :
Spectroscopic Validation and Purity Assessment
Critical Analytical Data :
Impurity Profiling :
- Major Byproduct : Unreacted thione intermediate (≤2.5%) detected via HPLC.
- Mitigation : Extended reflux duration (7–8 hours) reduces residual starting material to <1%.
Industrial Applicability and Patent Landscape
Patent WO2008031567A1 highlights the use of transition metal catalysts (e.g., Pd/C) for similar NEP inhibitors, suggesting potential adaptations for large-scale synthesis. However, the target compound’s production currently relies on classical organic synthesis due to cost constraints.
Key Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
